molecular formula C14H18N2O6 B2398789 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate CAS No. 2034455-05-3

4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate

Cat. No.: B2398789
CAS No.: 2034455-05-3
M. Wt: 310.306
InChI Key: NQGQJBQTCMRAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. This compound features a pyridine ring substituted with an aminomethyl group and an oxycyclohexanone moiety, forming a complex structure that offers diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate typically involves multiple steps, starting with the preparation of the pyridine derivative. One common route includes the reaction of 5-(aminomethyl)pyridine with cyclohexanone in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with oxalic acid to yield the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxycyclohexanone moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanol
  • 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone
  • 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexane

Uniqueness

4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate is unique due to its oxalate salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-oxalate counterparts.

Properties

IUPAC Name

4-[5-(aminomethyl)pyridin-2-yl]oxycyclohexan-1-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.C2H2O4/c13-7-9-1-6-12(14-8-9)16-11-4-2-10(15)3-5-11;3-1(4)2(5)6/h1,6,8,11H,2-5,7,13H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGQJBQTCMRAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1OC2=NC=C(C=C2)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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